

Application Notes: **Ac-LETD-AFC** Caspase-8 Assay

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Compound of Interest

Compound Name: *Ac-LETD-AFC*

Cat. No.: *B590920*

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Introduction

The **Ac-LETD-AFC** assay is a highly sensitive and specific method for detecting the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1][2] Programmed cell death, or apoptosis, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1] The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding cell surface receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC).[3][4] Within the DISC, procaspase-8 is recruited and undergoes auto-cleavage to become active caspase-8, which then initiates a downstream cascade of effector caspases, ultimately leading to cell death.[2]

Principle of the Assay

This assay utilizes the fluorogenic substrate N-Acetyl-Leu-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin (**Ac-LETD-AFC**).[5][6] The peptide sequence "LETD" is a specific recognition motif for caspase-8. The substrate itself is non-fluorescent. However, upon cleavage by active caspase-8 after the aspartate residue, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released.[6][7] Free AFC exhibits strong fluorescence, which can be measured using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the caspase-8 activity in the sample.[5]

Applications

- Studying Apoptosis: Quantifying caspase-8 activity to investigate the induction or inhibition of the extrinsic apoptotic pathway by various stimuli.
- Drug Discovery: Screening compound libraries for potential inhibitors or activators of caspase-8, which are of therapeutic interest in cancer and inflammatory diseases.[2]
- Toxicology Studies: Assessing the apoptotic potential of new chemical entities or environmental toxins.
- Basic Research: Elucidating the molecular mechanisms of apoptosis and the roles of different signaling components.

Quantitative Data Summary

The following table provides key quantitative parameters for the **Ac-LETD-AFC** assay. These values are essential for proper experimental design and data interpretation.

Parameter	Value	Reference(s)
Substrate	Ac-LETD-AFC (N-Acetyl-Leu-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin)	[6]
Target Enzyme	Caspase-8	[5][6]
AFC Excitation Wavelength	~380-400 nm	[5][6][8]
AFC Emission Wavelength	~500-505 nm	[5][6][8]
Recommended Substrate Conc.	50-200 μ M	[9]
Typical Cell Number per Well	1-5 x 10 ⁶ cells (before lysis)	[9][10]
Typical Incubation Time	1-2 hours at 37°C	[10]

Protocol: Caspase-8 Activity Assay in 96-Well Plate Format

This protocol provides a detailed methodology for measuring caspase-8 activity in cell lysates using a 96-well plate format.

Required Materials

- Reagents:
 - **Ac-LETD-AFC** substrate (e.g., Cayman Chemical, Amsbio)[5][6]
 - Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
 - 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 20% Glycerol, 2 mM DTT)[10]
 - Dithiothreitol (DTT)
 - Dimethyl sulfoxide (DMSO)
 - Phosphate-Buffered Saline (PBS)
 - (Optional) Caspase-8 Inhibitor (e.g., Z-IETD-FMK) for negative controls
 - (Optional) Purified active Caspase-8 for positive controls
- Equipment:
 - Fluorescence microplate reader with filters for 400 nm excitation and 505 nm emission[10]
 - Standard tissue culture equipment
 - Refrigerated microcentrifuge
 - Black, flat-bottom 96-well microplates (for fluorescence assays)
 - Multichannel pipette

Experimental Procedures

1. Reagent Preparation

- **Ac-LETD-AFC Substrate Stock (10 mM):** Dissolve the lyophilized **Ac-LETD-AFC** powder in DMSO. Store in small aliquots at -20°C, protected from light.
- **Cell Lysis Buffer:** Prepare the buffer and chill on ice before use. Add DTT fresh to a final concentration of 1-10 mM just before lysing the cells.[\[9\]](#)
- **2X Reaction Buffer:** Prepare the buffer and add DTT fresh to a final concentration of 10-20 mM just before use.[\[10\]](#)

2. Sample Preparation (Cell Lysates)

- **Cell Culture and Treatment:** Seed cells in appropriate culture plates and treat with compounds or stimuli to induce apoptosis. Include an untreated control group.
- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 250 x g for 10 minutes.[\[10\]](#) Discard the supernatant.
- **Washing:** Wash the cell pellet once with ice-cold PBS and centrifuge again.
- **Lysis:** Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common ratio is 25-50 µL of buffer per 1-2 x 10⁶ cells.[\[9\]](#)[\[10\]](#)
- **Incubation:** Incubate the lysate on ice for 10-15 minutes.
- **Centrifugation:** Centrifuge the lysate at 10,000 x g for 1-5 minutes at 4°C to pellet cellular debris.[\[10\]](#)
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled tube. Keep on ice.
- **Protein Quantification (Optional but Recommended):** Determine the protein concentration of each lysate to normalize caspase activity.

3. Assay Procedure (96-Well Plate)

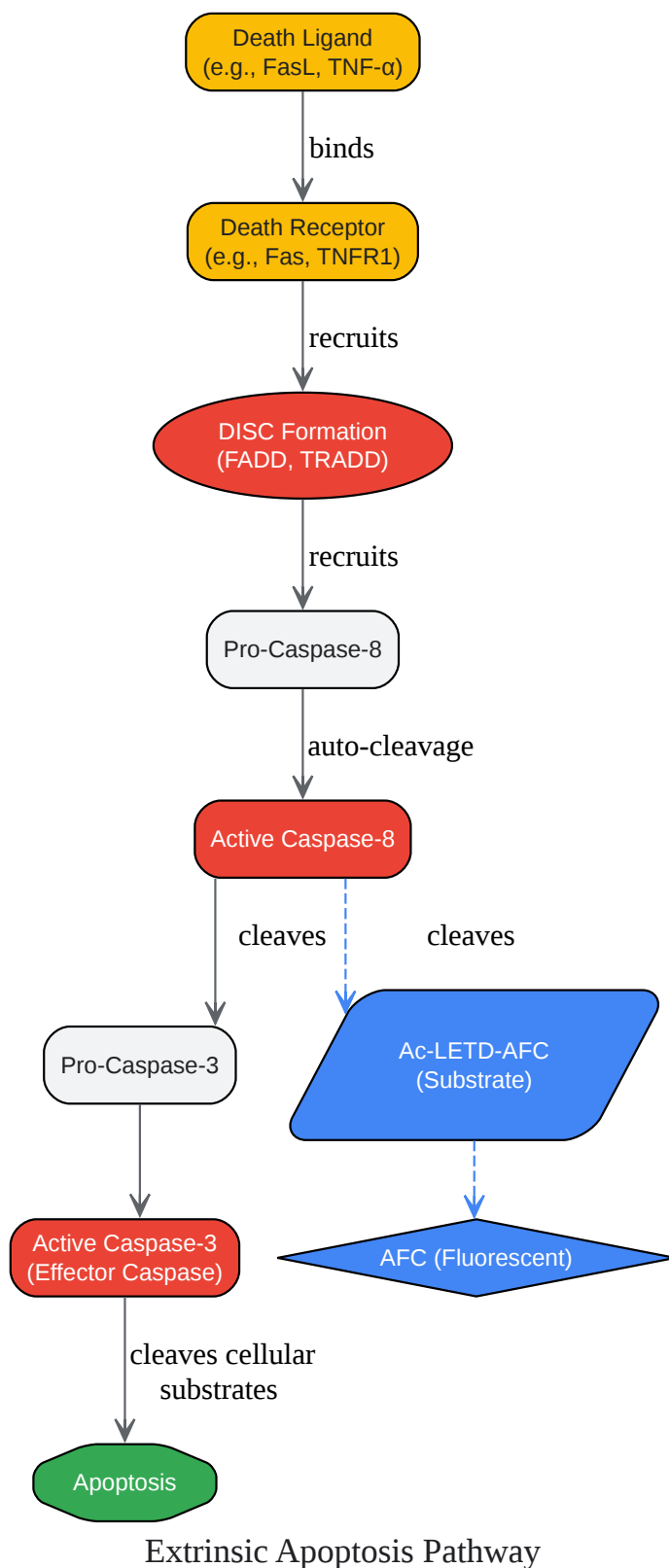
- **Plate Setup:** Add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well of a black 96-well plate.[\[10\]](#) Include wells for:
 - Blank: 50 µL of Cell Lysis Buffer (no lysate).

- Negative Control: Lysate from untreated cells.
- Positive Control (Optional): Purified active caspase-8.
- Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.[\[10\]](#)
- Add Substrate: Prepare a working solution of **Ac-LETD-AFC** by diluting the stock solution in 2X Reaction Buffer. Add 5 µL of the diluted substrate to each well to achieve the desired final concentration (e.g., 50 µM).
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[\[10\]](#) The optimal incubation time may need to be determined empirically.
- Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[\[10\]](#)

4. Data Analysis

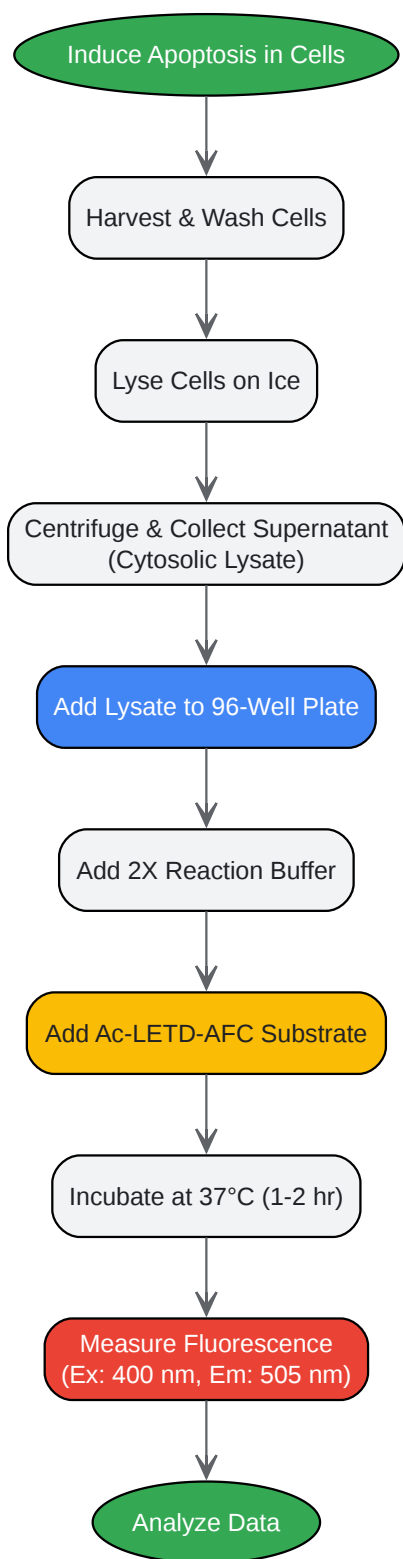
- Subtract Background: Subtract the fluorescence reading from the blank (no lysate) wells from all other readings.
- Calculate Fold-Increase: Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the treated samples to the untreated control.
 - Fold Increase = (RFU of Treated Sample) / (RFU of Untreated Control)
- Normalize to Protein Concentration (Optional): If protein concentration was measured, normalize the RFU values before calculating the fold-increase.
 - Normalized Activity = RFU / (µg of protein)

Visualizations



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Caption: The extrinsic apoptosis pathway leading to caspase-8 activation.



Ac-LETD-AFC Assay Workflow

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Caption: Experimental workflow for the 96-well plate **Ac-LETD-AFC** assay.

References

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